molecular formula C16H22N2O2 B2354492 N-Methyl-N-[(4-methyl-3-phenylmorpholin-2-yl)methyl]prop-2-enamide CAS No. 2411317-95-6

N-Methyl-N-[(4-methyl-3-phenylmorpholin-2-yl)methyl]prop-2-enamide

Cat. No.: B2354492
CAS No.: 2411317-95-6
M. Wt: 274.364
InChI Key: PMLPSONWGZQRAW-UHFFFAOYSA-N
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Description

N-Methyl-N-[(4-methyl-3-phenylmorpholin-2-yl)methyl]prop-2-enamide is a complex organic compound that features a morpholine ring substituted with a phenyl group and a prop-2-enamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Methyl-N-[(4-methyl-3-phenylmorpholin-2-yl)methyl]prop-2-enamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the morpholine ring, followed by the introduction of the phenyl group and the prop-2-enamide moiety. The reaction conditions often involve the use of catalysts and specific reagents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

N-Methyl-N-[(4-methyl-3-phenylmorpholin-2-yl)methyl]prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.

Scientific Research Applications

N-Methyl-N-[(4-methyl-3-phenylmorpholin-2-yl)methyl]prop-2-enamide has several scientific research applications:

    Chemistry: It can be used as a building block for synthesizing more complex molecules.

    Biology: It may have potential as a bioactive compound with applications in drug discovery.

    Medicine: It could be investigated for its therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: It may be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-Methyl-N-[(4-methyl-3-phenylmorpholin-2-yl)methyl]prop-2-enamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in biological processes. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular pathways and functions.

Comparison with Similar Compounds

Similar Compounds

    N-Methylmorpholine: A simpler compound with a similar morpholine ring structure.

    N-Phenylmorpholine: Another compound with a phenyl group attached to the morpholine ring.

Uniqueness

N-Methyl-N-[(4-methyl-3-phenylmorpholin-2-yl)methyl]prop-2-enamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

N-methyl-N-[(4-methyl-3-phenylmorpholin-2-yl)methyl]prop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O2/c1-4-15(19)18(3)12-14-16(17(2)10-11-20-14)13-8-6-5-7-9-13/h4-9,14,16H,1,10-12H2,2-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMLPSONWGZQRAW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCOC(C1C2=CC=CC=C2)CN(C)C(=O)C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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